molecular formula C13H10N4O B1652871 n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine CAS No. 1617-94-3

n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1652871
CAS No.: 1617-94-3
M. Wt: 238.24 g/mol
InChI Key: KOQHHVPFQWLIRA-UHFFFAOYSA-N
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Description

n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both phenyl and pyridinyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of N-phenylhydrazine with 4-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxadiazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or pyridinyl rings.

Scientific Research Applications

n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Agrochemicals: The compound is studied for its insecticidal and herbicidal activities.

    Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

    N-Phenyl-5-(4-pyridinyl)-1,3,4-triazol-2-amine: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-phenyl-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c1-2-4-11(5-3-1)15-13-17-16-12(18-13)10-6-8-14-9-7-10/h1-9H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQHHVPFQWLIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936588
Record name N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1617-94-3
Record name 1,3,4-Oxadiazol-2-amine, N-phenyl-5-(4-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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